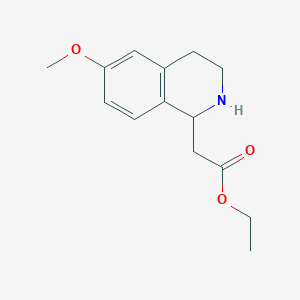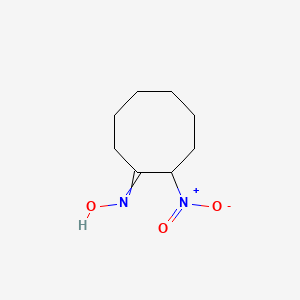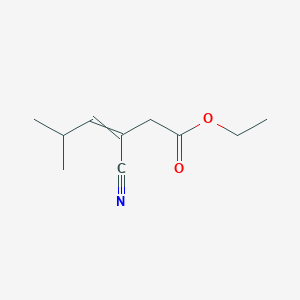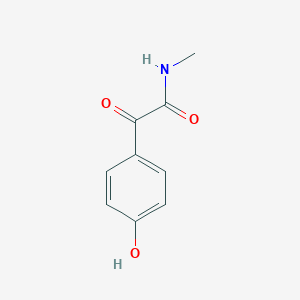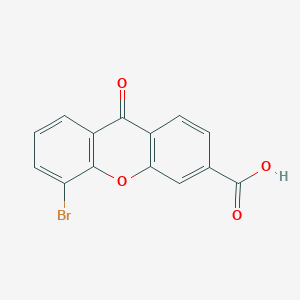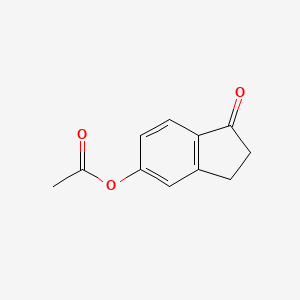
(1-oxo-2,3-dihydroinden-5-yl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-oxo-2,3-dihydroinden-5-yl) acetate is an organic compound that belongs to the class of esters. Esters are commonly derived from carboxylic acids and alcohols. This compound features an indan-5-yl group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring, attached to an acetic acid ester moiety. The presence of the indan-5-yl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid 1-oxo-indan-5-yl ester typically involves the esterification of acetic acid with 1-oxo-indan-5-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of acetic acid 1-oxo-indan-5-yl ester may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for the continuous production of the ester. Additionally, the reaction conditions such as temperature, pressure, and reactant concentrations are optimized to maximize the yield and purity of the product.
化学反应分析
Types of Reactions
(1-oxo-2,3-dihydroinden-5-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 1-oxo-indan-5-ol in the presence of water and an acid or base catalyst.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: Acetic acid and 1-oxo-indan-5-ol.
Reduction: 1-oxo-indan-5-yl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
科学研究应用
(1-oxo-2,3-dihydroinden-5-yl) acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of acetic acid 1-oxo-indan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 1-oxo-indan-5-ol, which may interact with enzymes and receptors in biological systems. The indan-5-yl group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
相似化合物的比较
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Indan-1-acetic acid: A related compound with a different substitution pattern on the indan ring.
Indan-5-ol: The alcohol precursor used in the synthesis of acetic acid 1-oxo-indan-5-yl ester.
Uniqueness
(1-oxo-2,3-dihydroinden-5-yl) acetate is unique due to its specific ester linkage and the presence of the indan-5-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC 名称 |
(1-oxo-2,3-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5H2,1H3 |
InChI 键 |
RDJNTWACBNPZJI-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)CC2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

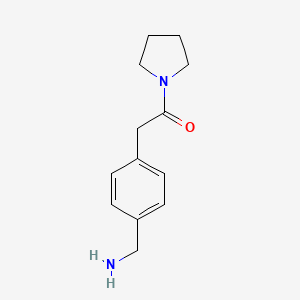
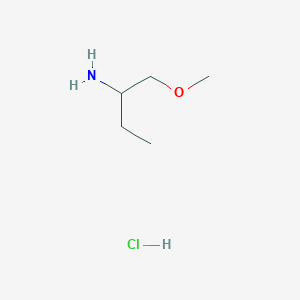
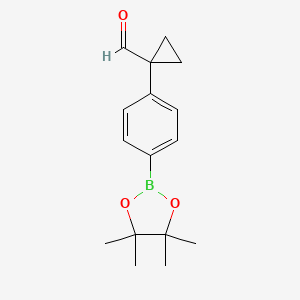
![3-[[5-(4-hydroxypiperidin-1-yl)-2-methylbenzoyl]amino]-2,4-dimethylbenzoic acid](/img/structure/B8527867.png)
![[(3,5-Dimethylphenyl)thio]acetic acid](/img/structure/B8527870.png)
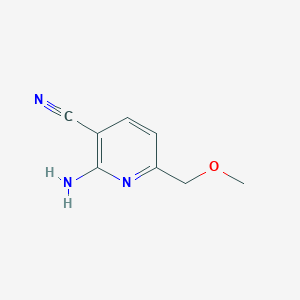
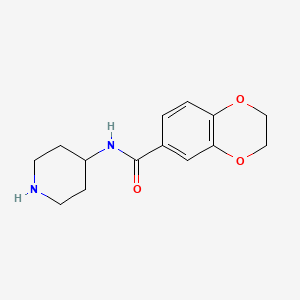
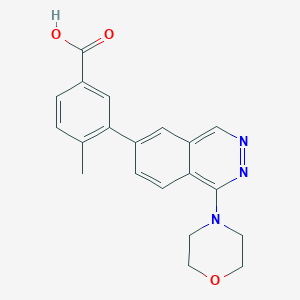
![4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B8527913.png)
